molecular formula C13H20N2OS B4936115 5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide

5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide

Cat. No.: B4936115
M. Wt: 252.38 g/mol
InChI Key: UBSIXHXSTSAVSY-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is a compound that features a thiophene ring substituted with an ethyl group and a carboxamide group linked to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Scientific Research Applications

Chemistry

In chemistry, 5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its piperidine moiety is known to interact with various receptors and enzymes, making it a valuable tool for drug discovery .

Medicine

Its structure can be modified to enhance its biological activity and selectivity .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of 5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can bind to these targets, modulating their activity and leading to various biological effects . The thiophene ring can also participate in π-π interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the ethyl group and the piperidine moiety in 5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide makes it unique compared to similar compounds. This combination of functional groups allows for a broader range of interactions and applications in various fields .

Properties

IUPAC Name

5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-3-12-8-10(9-17-12)13(16)14-11-4-6-15(2)7-5-11/h8-9,11H,3-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSIXHXSTSAVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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